Cas no 2002058-66-2 (Heptane, 5-(chloromethyl)-1,1-difluoro-6-methyl-)
Heptane, 5-(chloromethyl)-1,1-difluoro-6-methyl- Chemical and Physical Properties
Names and Identifiers
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- 5-(chloromethyl)-1,1-difluoro-6-methylheptane
- Heptane, 5-(chloromethyl)-1,1-difluoro-6-methyl-
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- Inchi: 1S/C9H17ClF2/c1-7(2)8(6-10)4-3-5-9(11)12/h7-9H,3-6H2,1-2H3
- InChI Key: LFGMCDDIQGGUQS-UHFFFAOYSA-N
- SMILES: ClCC(CCCC(F)F)C(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 6
- Complexity: 105
- XLogP3: 4.3
- Topological Polar Surface Area: 0
Heptane, 5-(chloromethyl)-1,1-difluoro-6-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-678462-0.05g |
5-(chloromethyl)-1,1-difluoro-6-methylheptane |
2002058-66-2 | 95.0% | 0.05g |
$1129.0 | 2025-03-12 | |
| Enamine | EN300-678462-0.1g |
5-(chloromethyl)-1,1-difluoro-6-methylheptane |
2002058-66-2 | 95.0% | 0.1g |
$1183.0 | 2025-03-12 | |
| Enamine | EN300-678462-0.25g |
5-(chloromethyl)-1,1-difluoro-6-methylheptane |
2002058-66-2 | 95.0% | 0.25g |
$1235.0 | 2025-03-12 | |
| Enamine | EN300-678462-0.5g |
5-(chloromethyl)-1,1-difluoro-6-methylheptane |
2002058-66-2 | 95.0% | 0.5g |
$1289.0 | 2025-03-12 | |
| Enamine | EN300-678462-1.0g |
5-(chloromethyl)-1,1-difluoro-6-methylheptane |
2002058-66-2 | 95.0% | 1.0g |
$1343.0 | 2025-03-12 | |
| Enamine | EN300-678462-2.5g |
5-(chloromethyl)-1,1-difluoro-6-methylheptane |
2002058-66-2 | 95.0% | 2.5g |
$2631.0 | 2025-03-12 | |
| Enamine | EN300-678462-5.0g |
5-(chloromethyl)-1,1-difluoro-6-methylheptane |
2002058-66-2 | 95.0% | 5.0g |
$3894.0 | 2025-03-12 | |
| Enamine | EN300-678462-10.0g |
5-(chloromethyl)-1,1-difluoro-6-methylheptane |
2002058-66-2 | 95.0% | 10.0g |
$5774.0 | 2025-03-12 |
Heptane, 5-(chloromethyl)-1,1-difluoro-6-methyl- Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on Heptane, 5-(chloromethyl)-1,1-difluoro-6-methyl-
Heptane, 5-(chloromethyl)-1,1-difluoro-6-methyl- (CAS No. 2002058-66-2): A Comprehensive Overview
Heptane, 5-(chloromethyl)-1,1-difluoro-6-methyl- (CAS No. 2002058-66-2) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, presents a fascinating blend of fluorine and chlorine substituents, which contribute to its distinct chemical properties. The presence of a chloromethyl group at the fifth carbon position and the combination of difluoro and methyl groups at the first carbon position make this compound a subject of interest for various applications in synthetic chemistry and drug development.
The molecular structure of Heptane, 5-(chloromethyl)-1,1-difluoro-6-methyl- (CAS No. 2002058-66-2) can be described as a branched aliphatic hydrocarbon with significant modifications. The difluoro substitution at the first carbon introduces a high electronegativity effect, which influences the reactivity and electronic properties of the molecule. This feature makes it particularly useful in the synthesis of more complex molecules where electronic control is crucial. Additionally, the chloromethyl group provides a reactive site for further functionalization, enabling the creation of polymers, pharmaceutical intermediates, and other specialized chemicals.
In recent years, there has been growing interest in the application of fluorinated compounds in pharmaceuticals due to their enhanced metabolic stability and bioavailability. The fluorine atoms in Heptane, 5-(chloromethyl)-1,1-difluoro-6-methyl- (CAS No. 2002058-66-2) contribute to these desirable properties by increasing the lipophilicity and reducing the rate of degradation in biological systems. This has led to extensive research into its potential use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). For instance, fluorinated compounds have been shown to improve the binding affinity of drugs to their target receptors, thereby enhancing their therapeutic efficacy.
The synthesis of Heptane, 5-(chloromethyl)-1,1-difluoro-6-methyl- (CAS No. 2002058-66-2) involves a series of carefully controlled chemical reactions that require precise conditions to achieve high yields and purity. The process typically begins with the preparation of a suitable precursor molecule that incorporates the necessary functional groups. Fluorination reactions are often performed using fluorinating agents such as hydrogen fluoride or potassium fluoride under inert conditions to prevent unwanted side reactions. Subsequent steps may include chlorination and methylation to introduce the chloromethyl and methyl groups at specific positions on the carbon chain.
One of the most intriguing aspects of Heptane, 5-(chloromethyl)-1,1-difluoro-6-methyl- (CAS No. 2002058-66-2) is its potential role in materials science. The combination of fluorine and chlorine substituents can lead to materials with unique properties such as low surface energy and high thermal stability. These characteristics make it an attractive candidate for applications in coatings, adhesives, and specialty polymers. Researchers have explored its use in creating novel polymeric materials that exhibit enhanced durability and resistance to environmental factors such as UV radiation and chemical corrosion.
The pharmaceutical applications of Heptane, 5-(chloromethyl)-1,1-difluoro-6-methyl- (CAS No. 2002058-66-2) are particularly promising. The compound serves as a versatile building block for synthesizing more complex molecules that exhibit pharmacological activity. For example, it has been used in the development of antiviral and anticancer agents where fluorinated structures are known to improve drug potency and selectivity. The chloromethyl group provides a convenient site for further functionalization through nucleophilic substitution reactions, allowing chemists to tailor the molecular structure for specific biological targets.
In conclusion, Heptane, 5-(chloromethyl)-1,1-difluoro-6-methyl- (CAS No. 2002058-66-2) is a multifaceted compound with significant potential in both chemical synthesis and pharmaceutical development. Its unique molecular structure featuring difluoro, chloromethyl, and methyl substituents makes it a valuable intermediate for creating advanced materials and drugs with improved properties. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in various industries.
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